molecular formula C11H14BrFN2O2S B2958816 2-Bromo-N-(2-cyclopropylethyl)-3-fluoro-N-methylpyridine-4-sulfonamide CAS No. 2305486-10-4

2-Bromo-N-(2-cyclopropylethyl)-3-fluoro-N-methylpyridine-4-sulfonamide

Cat. No. B2958816
CAS RN: 2305486-10-4
M. Wt: 337.21
InChI Key: LVRFOBQFIFLTMD-UHFFFAOYSA-N
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Description

The compound “2-Bromo-N-(2-cyclopropylethyl)-3-fluoro-N-methylpyridine-4-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a bromo group, a fluoro group, a methyl group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the different functional groups . The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine ring, which is aromatic, would contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the different functional groups. For example, the bromo and fluoro groups are halogens, which are often involved in substitution reactions . The sulfonamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of the functional groups and the overall structure of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing halogens can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve studying its potential applications, such as its use as a drug or a chemical reagent. Further studies could also explore its synthesis and properties .

properties

IUPAC Name

2-bromo-N-(2-cyclopropylethyl)-3-fluoro-N-methylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-15(7-5-8-2-3-8)18(16,17)9-4-6-14-11(12)10(9)13/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFOBQFIFLTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CC1)S(=O)(=O)C2=C(C(=NC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-cyclopropylethyl)-3-fluoro-N-methylpyridine-4-sulfonamide

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